![molecular formula C16H11N3O3S B2682954 2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 2034209-13-5](/img/structure/B2682954.png)
2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
Isoindolines, including “2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione”, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique is aimed at complying with the principles of green chemistry .
Molecular Structure Analysis
The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N–®–CO–, which makes them neutral and hydrophobic . This allows them to pass through the living membrane in vivo .
Scientific Research Applications
Antipsychotic Agents and Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione derivatives have shown promise as antipsychotic agents. Specifically, they modulate the dopamine receptor D3. This suggests their potential application in treating psychiatric disorders related to dopamine dysregulation . Further research is needed to explore their efficacy and safety profiles.
Cancer Treatment
N-substituted imides, including isoindoline-1,3-dione derivatives, have been synthesized and evaluated against blood cancer using cell lines (K562 and Raji). These compounds exhibit cytotoxic effects, making them interesting candidates for cancer therapy . Investigating their mechanisms of action and optimizing their selectivity could lead to novel treatments.
Alzheimer’s Disease
The inhibition of β-amyloid protein aggregation is crucial in Alzheimer’s disease management. Isoindoline-1,3-dione derivatives may possess the capacity to interfere with this process, potentially contributing to disease-modifying therapies . Further studies are warranted to validate their efficacy and safety in preclinical models.
Plant Hormone Analogues
Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding the structural similarities between isoindoline-1,3-dione and IAA could inspire novel plant growth regulators or hormone analogues .
Drug Design and Medicinal Chemistry
Given the diverse biological activities associated with isoindolines, these compounds serve as valuable intermediates for designing new drugs. Researchers can modify their structures to optimize pharmacokinetics, enhance binding affinity, and reduce toxicity. Computational studies, such as molecular docking, guide drug design efforts .
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound 2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The biochemical pathways affected by 2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could influence various neurological processes, including mood regulation and reward response.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model, and it was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
properties
IUPAC Name |
2-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-11-5-1-2-6-12(11)16(21)19(15)9-14-17-13(18-22-14)8-10-4-3-7-23-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVERACOUIKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione |
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